2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone
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Overview
Description
2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone is an organic compound that features two pyridine rings connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone can be achieved through several methods. One common approach involves the palladium-catalyzed one-pot synthesis. This method utilizes pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine in a multicomponent reaction. The reaction is carried out in refluxing toluene, resulting in moderate to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ethanone bridge to an alcohol group.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction could produce pyridine alcohols.
Scientific Research Applications
2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a ligand in coordination chemistry, forming complexes with metal ions.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone involves its interaction with molecular targets through its pyridine rings These interactions can include coordination with metal ions, hydrogen bonding, and π-π stacking interactions
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)quinoline: Similar structure but with a quinoline ring instead of an ethanone bridge.
3-(Pyridin-2-yl)triimidazotriazine: Contains a pyridine ring and is used in photophysical studies.
Uniqueness
2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone is unique due to its specific arrangement of pyridine rings and the ethanone bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
59576-34-0 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-pyridin-2-yl-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C12H10N2O/c15-12(10-4-7-13-8-5-10)9-11-3-1-2-6-14-11/h1-8H,9H2 |
InChI Key |
RUOALUMSEJAWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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